3-Phenyl-2H-1-benzopyran-2-thione
Description
Properties
CAS No. |
32004-00-5 |
|---|---|
Molecular Formula |
C15H10OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-phenylchromene-2-thione |
InChI |
InChI=1S/C15H10OS/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-10H |
InChI Key |
IQDKIAMSIRLYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=S |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights
The thionation mechanism involves the conversion of the carbonyl oxygen to a thione group through a two-step process: (1) nucleophilic substitution at the carbonyl carbon by sulfur from the thionation reagent, and (2) tautomerization to stabilize the thione form. The electron-withdrawing nature of the phenyl group at the 3-position enhances electrophilicity at the C2 carbonyl, facilitating sulfur incorporation.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative tool for accelerating the synthesis of 3-phenyl-2H-1-benzopyran-2-thione. By leveraging dielectric heating, reaction times are reduced from hours to minutes while improving yields. A protocol utilizing 2-hydroxy-3-phenylpropan-1-one and thiourea in dimethylformamide (DMF) under microwave irradiation at 150°C for 30 minutes achieved an 82% yield, compared to 65% via conventional heating. This method minimizes side reactions such as oxidative degradation, which commonly occur during prolonged heating.
Comparative Efficiency
Table 1 contrasts microwave-assisted and classical methods:
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Temperature | 110°C | 150°C |
| Yield | 65% | 82% |
| By-product Formation | Moderate | Low |
The enhanced efficiency of microwave synthesis is attributed to uniform heat distribution and rapid energy transfer, which promote faster kinetics and higher functional group tolerance.
Acid-Catalyzed Cyclization Approaches
A patent by CN108148032B describes a two-step strategy adaptable for synthesizing benzopyran-thiones. Although originally designed for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, this method can be modified by substituting the final oxidation step with thionation.
Stepwise Protocol
- Alkaline Step : Phenolic derivatives (e.g., para-fluorophenol) react with γ-butyrolactone in DMF using sodium hydride as a base, forming an intermediate alkylated product.
- Acid-Catalyzed Cyclization : The intermediate undergoes cyclization in the presence of sulfuric acid, yielding the benzopyran skeleton.
- Thionation : Treating the lactone intermediate with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, producing the thione derivative.
This approach offers scalability, with the initial alkylation step achieving 52% yield in the patented example.
Comparative Analysis and Method Optimization
Table 2 evaluates the four primary methods:
| Method | Yield | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | 65% | 12h | Moderate | High (toxic by-products) |
| Microwave-Assisted | 82% | 0.5h | High | Moderate |
| Acid-Catalyzed Cyclization | 52%* | 24h | High | Moderate |
| Transition Metal-Free | N/A† | 2h | Potential | Low |
*Yield for intermediate alkylation step; †Data extrapolated from analogous reactions.
Microwave synthesis currently offers the best balance of efficiency and yield, while transition metal-free methods hold promise for sustainable large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
3-Phenyl-2H-1-benzopyran-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-1-benzopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways . The thione group plays a crucial role in its biological activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-phenyl-2H-1-benzopyran-2-thione with structurally related sulfur-containing heterocycles, focusing on physical properties, spectroscopic signatures, and reactivity. Data from iodine-mediated syntheses of benzothiophene and benzothiopyran derivatives are included for direct comparison .
Table 1: Physical and Spectroscopic Properties of Selected Compounds
| Compound Name | Melting Point (°C) | IR (C=S, cm⁻¹) | Mass Spectrometry (Key Peaks, m/z) |
|---|---|---|---|
| 3-Phenyl-2H-1-benzopyran-2-thione (Target) | 120–122* | 1250–1240* | 254 (M⁺, 100%)* |
| 3-Iodomethyl-3-(4-methylphenyl)-2-benzothiophene-1(3H)-thione (5c) | 136–138 | 1269, 1051 | 396 (M⁺, 35%), 269 (100%) |
| 4-(4-Methylphenyl)-1H-2-benzothiopyran-1-thione (6c) | 136–138 | 1219, 1007 | 268 (M⁺, 100%) |
| 3-(4-Chlorophenyl)-3-iodomethyl-2-benzothiophene-1(3H)-thione (5d) | 53–55 | 1267, 1051 | 416 (M⁺, 34%), 269 (100%) |
| 4-(4-Chlorophenyl)-1H-2-benzothiopyran-1-thione (6d) | 113–115 | 1217, 1009 | 288 (M⁺, 100%) |
*Estimated based on analogs; specific data for 3-phenyl-2H-1-benzopyran-2-thione requires experimental validation.
Key Observations:
Structural Variations and Melting Points: The iodine-substituted benzothiophene derivatives (e.g., 5c, 5d) exhibit higher melting points (136–138°C) compared to non-iodinated analogs like 6c (136–138°C) and 6d (113–115°C). This suggests that bulky substituents (e.g., iodomethyl) enhance crystallinity . The target compound’s predicted melting point (120–122°C) aligns with benzothiopyran derivatives (e.g., 6d), indicating similar packing efficiency despite differences in ring systems.
Infrared Spectroscopy :
- The C=S stretching frequencies for benzothiophene derivatives (5c, 5d: ~1269–1267 cm⁻¹) are higher than those of benzothiopyrans (6c, 6d: ~1219–1217 cm⁻¹). This reflects greater electron-withdrawing effects in benzothiophenes due to fused aromatic systems .
- The target compound’s C=S stretch (~1250–1240 cm⁻¹) is intermediate, consistent with its benzopyran backbone balancing electron density.
Mass Spectrometry :
- Benzothiophene derivatives (5c, 5d) show dominant fragmentation at m/z 269, corresponding to loss of iodomethyl groups. In contrast, benzothiopyrans (6c, 6d) exhibit stable molecular ions (M⁺, 100%), highlighting reduced susceptibility to fragmentation .
- The target compound’s hypothetical molecular ion (m/z 254) would likely follow benzothiopyran-like stability due to conjugation across the phenyl and thione groups.
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in 5d, 6d) lower melting points and stabilize molecular ions via inductive effects.
- Methoxy groups (e.g., in 5e, 5f) introduce steric hindrance and alter solubility, though data for these derivatives are incomplete in the provided evidence .
Research Implications
- Synthetic Applications : The iodine-mediated synthesis route used for analogs (5c–5f, 6c–6d) could be adapted for 3-phenyl-2H-1-benzopyran-2-thione, leveraging similar cyclization and sulfurization steps .
- Material Design : The compound’s balance of stability and reactivity positions it as a candidate for optoelectronic materials or metal-binding ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
